![molecular formula C9H7N5O3 B14528111 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62484-07-5](/img/structure/B14528111.png)
7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-amino acids and 2-methyl quinolines in a decarboxylative cyclization reaction . This reaction is often mediated by iodine and conducted under metal-free conditions, making it environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines with different functional groups.
Scientific Research Applications
7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinolines: These compounds share a similar fused ring structure and are known for their biological activities.
Quinazolinones: Another class of compounds with a quinazoline core, often used in medicinal chemistry.
8-Hydroxyquinoline: Known for its applications in various fields, including as a fungicide and in biological imaging.
Uniqueness
7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
62484-07-5 |
|---|---|
Molecular Formula |
C9H7N5O3 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O3/c1-17-7-3-5-4(2-6(7)15)8(16)10-9-11-12-13-14(5)9/h2-3,15H,1H3,(H,10,11,13,16) |
InChI Key |
QQCGMKOCIZSYGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


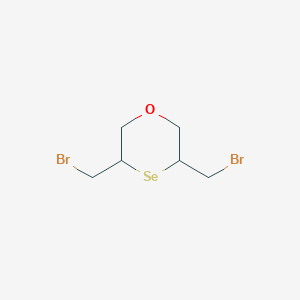
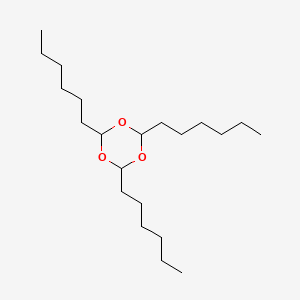
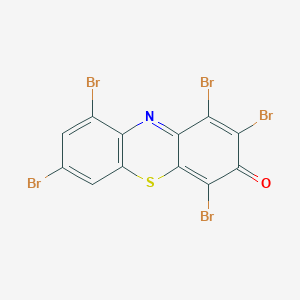
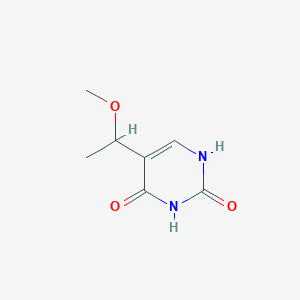
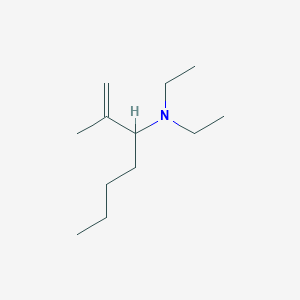
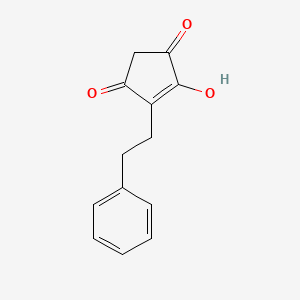
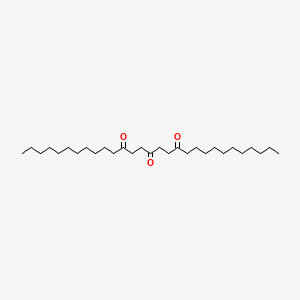
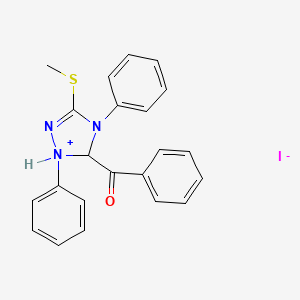
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)
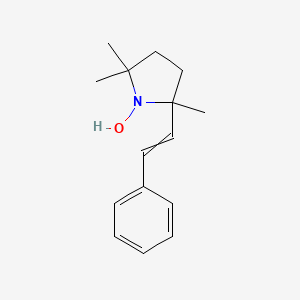
![1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14528079.png)
![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)
methanone](/img/structure/B14528087.png)
![1-[(3-Aminopropyl)amino]octadecan-2-OL](/img/structure/B14528093.png)
